An In-depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)biguanide Hydrochloride
An In-depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)biguanide Hydrochloride
Abstract: This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 1-(3-Fluorophenyl)biguanide hydrochloride. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and ensure a reproducible, high-yield outcome. We will cover the strategic selection of the synthetic pathway, a detailed reaction mechanism, a step-by-step experimental workflow, and rigorous methods for purification and characterization, all while emphasizing critical safety protocols.
Introduction and Strategic Overview
Biguanide derivatives are a cornerstone of medicinal chemistry, most famously represented by Metformin, a first-line treatment for type II diabetes. The biguanide moiety (-NH-C(=NH)-NH-C(=NH)-NH2) is a potent pharmacophore due to its high basicity and ability to form multiple hydrogen bonds, enabling interaction with various biological targets.[1][2] The introduction of a fluorine atom, as in 1-(3-Fluorophenyl)biguanide, is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[3] Its hydrochloride salt form enhances stability and aqueous solubility, making it suitable for pharmaceutical applications.[2]
The most direct and industrially scalable approach for synthesizing 1-arylbiguanides is the acid-catalyzed condensation of an aniline salt with dicyandiamide (cyanoguanidine).[4][5] This method is selected for its operational simplicity, use of readily available and inexpensive starting materials, and generally clean conversion to the desired product, which often crystallizes directly from the reaction mixture.[4]
The Chemistry of Synthesis: Mechanism and Rationale
The synthesis proceeds via the reaction of 3-fluoroaniline hydrochloride with dicyandiamide in an aqueous medium under reflux.
Reaction Scheme:
3-Fluoroaniline + Dicyandiamide --(HCl, H₂O, Δ)--> 1-(3-Fluorophenyl)biguanide hydrochloride
The reaction is an acid-catalyzed nucleophilic addition to the nitrile group of dicyandiamide. The key steps are:
-
Protonation of Dicyandiamide: In the acidic medium, the nitrile nitrogen of dicyandiamide is protonated, increasing the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-fluoroaniline attacks the activated nitrile carbon.
-
Proton Transfer & Tautomerization: A series of proton transfers and tautomerization events occur, leading to the formation of the stable, resonance-delocalized biguanidinium cation.
-
Salt Formation: The positively charged biguanidinium ion associates with the chloride anion from the hydrochloric acid to form the final salt, 1-(3-Fluorophenyl)biguanide hydrochloride.
Using the hydrochloride salt of the aniline starting material is crucial. It ensures the presence of the necessary acid catalyst and prevents the self-polymerization of dicyandiamide, which can occur under basic conditions. Water serves as an excellent, safe solvent that facilitates the dissolution of the reactants and allows for efficient heat transfer during reflux.
Experimental Protocol
This section details the complete, step-by-step workflow for the synthesis, purification, and characterization of the target compound.
Materials and Reagents
All quantitative data for the reactants are summarized in the table below.
| Compound Name | Formula | M.W. ( g/mol ) | Amount | Moles | Role |
| 3-Fluoroaniline | C₆H₆FN | 111.12 | 11.11 g | 0.10 | Reactant |
| Dicyandiamide | C₂H₄N₄ | 84.08 | 8.41 g | 0.10 | Reactant |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~8.3 mL | ~0.10 | Reactant/Catalyst |
| Deionized Water | H₂O | 18.02 | 100 mL | - | Solvent |
Synthesis Workflow
Caption: Synthetic workflow for 1-(3-Fluorophenyl)biguanide HCl.
Detailed Step-by-Step Methodology
-
Preparation of 3-Fluoroaniline Hydrochloride: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-fluoroaniline (11.11 g, 0.10 mol) and 50 mL of deionized water. Place the flask in an ice bath and, with stirring, slowly add concentrated hydrochloric acid (~8.3 mL, ~0.10 mol) dropwise. The addition is exothermic; maintain the temperature below 30 °C. Stir for 15 minutes until a clear solution of the anilinium salt is formed.
-
Reaction: To this solution, add dicyandiamide (8.41 g, 0.10 mol). The mixture will form a slurry. Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 100-105 °C) using a heating mantle. Maintain reflux with continuous stirring for 4 hours. The solids will gradually dissolve, and the product may begin to precipitate during the reflux period.
-
Isolation of Crude Product: After 4 hours, remove the heating mantle and allow the flask to cool to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystallization. Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold (0-5 °C) deionized water (2x 20 mL) to remove unreacted starting materials and then with a small amount of cold ethanol to aid in drying.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and add the minimum amount of boiling deionized water required to fully dissolve the solid (start with ~50-60 mL). Once dissolved, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce recrystallization of the purified product.
-
Final Product Handling: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold water, and dry under vacuum at 60 °C to a constant weight. The expected yield is typically in the range of 75-85%.
Product Characterization
Proper characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(3-Fluorophenyl)biguanide hydrochloride.
| Parameter | Method | Expected Result | Reference |
| Appearance | Visual Inspection | White to off-white crystalline solid | - |
| Molecular Formula | - | C₈H₁₁ClFN₅ | [6] |
| Molecular Weight | - | 231.66 g/mol | [6][7] |
| Melting Point | Capillary Melting Point Apparatus | 231-235 °C | [6][7] |
| FT-IR (KBr, cm⁻¹) | Infrared Spectroscopy | ~3400-3100 (N-H str.), ~1650 (C=N str.), ~1550 (N-H bend), ~1250 (C-F str.) | |
| ¹H NMR (DMSO-d₆, δ ppm) | NMR Spectroscopy | 7.0-7.5 (m, 4H, Ar-H), ~7.6 (br s, NH), ~9.5 (br s, NH) | [8][9] |
| ¹³C NMR (DMSO-d₆, δ ppm) | NMR Spectroscopy | ~162 (d, C-F), ~158 (C=N), ~131 (d, Ar C-H), ~115 (d, Ar C-H), ~108 (d, Ar C-H) | [9] |
Safety and Handling
Adherence to safety protocols is paramount. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[10]
-
3-Fluoroaniline: Toxic if swallowed or in contact with skin, and causes skin and serious eye irritation.[11][12][13] Wear chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Dicyandiamide: May cause mild skin or eye irritation upon contact. Minimize dust generation during handling.[14][15]
-
Hydrochloric Acid: Highly corrosive and can cause severe skin burns and eye damage.[16][17] Vapors can cause respiratory irritation.[18] Always handle with extreme care, using acid-resistant gloves, a face shield, and a vapor respirator if necessary.[17][19] Remember to always add acid to water , never the other way around, to control the exothermic dilution process.[10][16]
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Neutralize acidic aqueous waste before disposal.
Conclusion
This guide outlines a reliable and well-characterized method for the synthesis of 1-(3-Fluorophenyl)biguanide hydrochloride. By following the detailed protocol and adhering to the specified safety precautions, researchers can confidently produce this valuable compound for further investigation in pharmaceutical and chemical research. The chosen synthetic route is efficient, scalable, and grounded in established chemical principles, making it an excellent procedure for both academic and industrial laboratory settings.
References
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
-
ChemicalSafetyFacts.org. (n.d.). Hydrochloric Acid. Retrieved from [Link]
-
OMAL. (n.d.). Hydrochloric Acid Hazard and How to Stay Safe. Retrieved from [Link]
-
VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2024). Dicyandiamide - Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9742, 3-Fluoroaniline. Retrieved from [Link]
-
Jarucha, P., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(23), 7149. Retrieved from [Link]
-
Tassé, M., & Wuest, J. D. (2019). The chemistry of biguanides. Canadian Journal of Chemistry, 97(12), 843-851. Retrieved from [Link]
-
Jarucha, P., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. MDPI. Retrieved from [Link]
-
Martins, P., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1279–1301. Retrieved from [Link]
-
Cingolani, G. M., & Pigini, M. (2014). Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. Materials, 7(5), 4103-4116. Retrieved from [Link]
-
LeBel, O., et al. (2004). A practical guide to arylbiguanides: Synthesis and structural characterization. Canadian Journal of Chemistry, 82(12), 1749-1763. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2015). Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant. Medicinal Chemistry, 5(9), 419-425. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PHMB - POLYHEXAMETHYLENE BIGUANIDE HYDROCHLORIDE 20%. Retrieved from [Link]
- Google Patents. (2013). CN103396546A - Method for preparing polyhexamethylene biguanidine hydrochloride by suspension polymerization.
-
Martins, P., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Wang, G., et al. (2021). Poly(hexamethylene biguanide) hydrochloride (PHMB)-based materials: synthesis, modification, properties, determination, and application. Polymer Chemistry, 12(28), 4033-4055. Retrieved from [Link]
- Google Patents. (n.d.). CH259684A - Process for the preparation of a biguanide derivative.
-
ResearchGate. (n.d.). Determination of polyhexamethylene biguanide hydrochloride. Retrieved from [Link]
-
Potrzebowski, M. J., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7175. Retrieved from [Link]
-
Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering, 20(2), 132-143. Retrieved from [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. mdpi.com [mdpi.com]
- 3. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
- 6. 1-(3-FLUOROPHENYL)BIGUANIDE HYDROCHLORIDE | 2267-49-4 [chemicalbook.com]
- 7. 2267-49-4 Cas No. | 1-(3-Fluorophenyl)biguanide hydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 8. lgcstandards.com [lgcstandards.com]
- 9. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. echemi.com [echemi.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 17. Hydrochloric Acid - Chemical Safety Facts [chemicalsafetyfacts.org]
- 18. ehs.com [ehs.com]
- 19. omal.in [omal.in]
